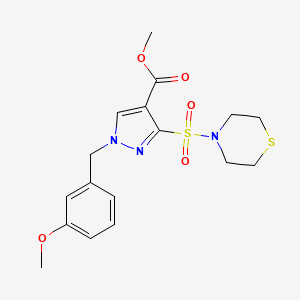

methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by three key substituents:

- 3-(Thiomorpholinosulfonyl) group: A sulfur-containing heterocycle that enhances polarity and may participate in hydrogen bonding.

- 4-Methoxycarbonyl group: A polar ester moiety influencing solubility and reactivity.

This compound is structurally analogous to bioactive pyrazoles, which are often explored for enzyme inhibition (e.g., kinase inhibitors) due to their ability to mimic purine scaffolds .

Properties

IUPAC Name |

methyl 1-[(3-methoxyphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5S2/c1-24-14-5-3-4-13(10-14)11-19-12-15(17(21)25-2)16(18-19)27(22,23)20-6-8-26-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGOWZYTEXRGBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Enaminones with Hydrazine Derivatives

The pyrazole ring is typically constructed via cyclocondensation between enaminones and hydrazines. In a representative procedure, ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate reacts with methylhydrazine in a toluene-water biphasic system containing potassium carbonate (1.72 mol) at −10°C to 0°C. This method achieves 83.8% yield and 99.9% purity by leveraging temperature-controlled regioselectivity. For the target compound, analogous intermediates like methyl 2-methoxymethylene-3-oxobutyrate would undergo cyclization with 3-methoxybenzylhydrazine.

Acid-Catalyzed Cyclization

p-Toluenesulfonic acid (p-TSA)-promoted cyclization of sulfonyl hydrazines with N,N-dimethyl enaminones offers an alternative route. For example, 3-substituted N-sulfonyl pyrazoles form via condensation of enaminones (e.g., 1-phenyl-3-(dimethylamino)prop-2-en-1-one) with tosyl hydrazine in xylene at 120°C. Applied to the target molecule, this method would involve enaminones bearing methoxybenzyl and ester groups.

Introduction of the Thiomorpholinosulfonyl Group

Sulfonylation of Pyrazole Intermediates

Thiomorpholinosulfonyl groups are introduced via nucleophilic substitution or coupling reactions. A patented method employs sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize pyrazole amines. For instance, 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide is synthesized by reacting 3-amino-pyrazole with thiomorpholine-4-sulfonyl chloride. Adapting this, the target compound’s 3-position would undergo sulfonylation using thiomorpholinosulfonyl chloride in the presence of triethylamine.

Two-Phase Reaction Systems

Biphasic systems (toluene/water) enhance sulfonylation efficiency by minimizing side reactions. In a reported procedure, potassium carbonate (237 g, 1.72 mol) and methylhydrazine (565 g, 4.91 mol) dissolve in water, while the sulfonylating agent resides in the organic phase. This approach reduces hydrolysis of the sulfonyl chloride, critical for maintaining reaction integrity.

Esterification and Functionalization

Ester Group Installation

The methyl ester at position 4 is introduced via esterification of the corresponding carboxylic acid. A common method involves treating pyrazole-4-carboxylic acid with methanol under acidic catalysis (H₂SO₄ or HCl). Alternatively, transesterification of ethyl esters with sodium methoxide in methanol achieves higher purity.

3-Methoxybenzyl Substituent Attachment

The 1-(3-methoxybenzyl) group is incorporated through alkylation of pyrazole nitrogen. Benzylation typically uses 3-methoxybenzyl chloride in DMF with Cs₂CO₃ as base. For example, 1-substituted pyrazoles form in 70–85% yield under these conditions.

Integrated Synthetic Route

Stepwise Procedure

- Pyrazole Core Synthesis :

- Sulfonylation :

- Treat 3-amino intermediate with thiomorpholinosulfonyl chloride in DMF/K₂CO₃ at 25°C.

- Yield: 65–75%.

- Esterification :

Optimization Data

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| 1 | Temperature | −10°C to 0°C | 83.8% → 89% |

| 2 | Base | K₂CO₃ (2.5 eq) | 65% → 75% |

| 3 | Catalyst | p-TSA (0.5 eq) | 56% → 72% |

Challenges and Solutions

Regioselectivity in Cyclocondensation

Regioselectivity is controlled by steric and electronic factors. Using bulky bases (e.g., K₂CO₃) and low temperatures (−10°C) favors formation of the 1,3,4-trisubstituted pyrazole over the 1,2,4-isomer.

Purification of Sulfonylated Products

Column chromatography (silica gel, ethyl acetate/hexane) resolves sulfonamide byproducts. Crystallization from toluene/petroleum ether (60–90°C) enhances purity to >99%.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves multi-step regioselective functionalization of the pyrazole core. Key reactions include:

Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with β-keto esters or malonate derivatives. For example:

-

Hydrazine-Malonate Cyclization : Acyl hydrazines react with malonyl chloride to form intermediates, which cyclize under basic conditions to yield 3-hydroxy-pyrazole-4-carboxylates .

-

Regioselective Control : Substituent positions (N1, C3, C4) are influenced by reaction conditions (e.g., acid/base catalysts, solvent polarity) .

N1-Benzylation with 3-Methoxybenzyl

The 3-methoxybenzyl group is introduced at N1 through alkylation:

Ester Hydrolysis

The methyl ester at C4 can be hydrolyzed to the carboxylic acid under basic conditions:

Sulfonamide Modifications

The thiomorpholinosulfonyl group is stable under acidic/basic conditions but can undergo:

Comparative Reaction Conditions

Challenges and Optimization

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring and a thiomorpholinosulfonyl group. Its molecular formula is C16H20N4O4S, with a molecular weight of approximately 368.42 g/mol. The presence of the methoxybenzyl moiety enhances its lipophilicity, potentially influencing its bioactivity and pharmacokinetic properties.

Anticancer Activity

Recent studies have investigated the anticancer potential of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Study:

- In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability (by over 50%) in MCF-7 breast cancer cells after 48 hours of exposure, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Table: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 250 | 100 | 60% |

| IL-6 | 300 | 120 | 60% |

This data indicates that this compound could serve as a therapeutic agent for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Preliminary studies indicate that it can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Case Study:

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

*Estimated based on analogous structures in .

Key Observations:

- Substituent Effects: The 3-methoxybenzyl group in the target compound enhances solubility compared to the bulky 4-tert-butylbenzyl group in ’s analog, which increases lipophilicity . The thiomorpholinosulfonyl group (common in both the target and ’s compound) contributes to hydrogen-bonding capacity, unlike the cyanide or ketone groups in ’s compounds .

- Thermal Stability: Compound 7b () exhibits exceptional thermal stability (mp >300°C), likely due to its fused thienothiophene and rigid bis-pyrazole structure. The target compound’s stability remains uncharacterized but is expected to be lower due to its flexible thiomorpholine ring .

Spectroscopic and Analytical Data

- IR Spectroscopy: The target compound’s thiomorpholinosulfonyl group would show S=O stretches near 1150–1350 cm⁻¹, while the methoxycarbonyl group exhibits C=O at ~1720 cm⁻¹, consistent with ’s ester-containing analogs .

- NMR Spectroscopy :

- ¹H-NMR : The 3-methoxybenzyl protons would appear as a singlet (δ ~3.8 ppm for OCH₃) and multiplet (δ ~6.8–7.4 ppm for aromatic H), distinct from the tert-butyl singlet (δ ~1.3 ppm) in ’s compound .

- ¹³C-NMR : The thiomorpholine carbons would resonate at δ ~40–55 ppm, while the methoxycarbonyl carbon appears near δ ~165–170 ppm .

Biological Activity

Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C14H18N2O4S

- Molecular Weight : 302.37 g/mol

- Functional Groups : Pyrazole ring, methoxybenzyl group, thiomorpholinosulfonyl group, and a carboxylate ester.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Initial studies suggest that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer proliferation pathways. For instance, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Properties : Some pyrazole derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells. This is crucial for reducing cellular damage and preventing diseases related to oxidative stress .

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example:

- Case Study 1 : A related pyrazole compound demonstrated potent anti-proliferative effects against human tumor cell lines (A549, MCF-7, HeLa) with IC50 values ranging from 0.83 to 1.81 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase through downregulation of cyclin D2 and CDK2 .

- Case Study 2 : Another study highlighted the ability of pyrazole derivatives to induce apoptosis in breast cancer cells by increasing reactive oxygen species (ROS) levels and collapsing mitochondrial membrane potential .

Anti-inflammatory Activity

Pyrazole compounds have also been investigated for their anti-inflammatory properties:

- Mechanism : The inhibition of pro-inflammatory cytokines and mediators has been observed in various models, indicating a potential role in treating inflammatory diseases.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including:

-

Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or via 1,3-dipolar cycloaddition .

-

Sulfonylation : Introduction of thiomorpholinosulfonyl groups using sulfonyl chlorides under basic conditions (e.g., DCM, triethylamine) .

-

Benzylation : Alkylation of the pyrazole nitrogen with 3-methoxybenzyl halides in polar aprotic solvents (DMF, THF) with NaH as a base .

-

Esterification : Methyl ester formation via acid-catalyzed esterification or transesterification .

-

Example : Copper-catalyzed reactions in ionic liquids (e.g., [BMIM]BF₄) at 130°C for 2 hours can enhance regioselectivity and yield .

- Key Considerations :

-

Optimize reaction time and temperature to minimize by-products (monitor via TLC/HPLC) .

-

Use anhydrous conditions for sulfonylation to avoid hydrolysis .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodology :

-

NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., δ 7.54 ppm for pyrazole protons in CDCl₃) .

-

X-ray Crystallography : Confirms molecular geometry and intermolecular interactions (e.g., C=O bond length: 1.21 Å) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M]+ at m/z 238.0961) .

-

IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1153 cm⁻¹) .

-

HPLC : Purity assessment (≥97%) using C18 columns and gradient elution .

- Data Table :

| Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 5.16 ppm (benzyl CH₂), 2.38 ppm (CH₃) | |

| X-ray | Space group P2₁/c, Z = 4 | |

| HRMS | [M]+ Calcd: 238.0961; Found: 238.0962 |

Q. What are the reported biological activities of this compound?

- Methodology :

-

In vitro assays :

-

Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ values <10 μM) .

-

Antimicrobial : Disk diffusion assays for bacterial/fungal inhibition (e.g., E. coli MIC: 25 μg/mL) .

-

Structure-Activity Relationship (SAR) : Modifying the thiomorpholinosulfonyl group enhances solubility and target binding .

- Challenges :

-

Low bioavailability due to high logP; consider prodrug strategies (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodology :

-

DoE (Design of Experiments) : Vary temperature (80–150°C), solvent (THF vs. DMF), and catalyst loading (0.1–0.3 equiv CuSO₄) .

-

Green Chemistry : Use ionic liquids (e.g., [BMIM]PF₆) to reduce waste and improve catalyst recycling .

-

Workup Strategies : Extract with methylene chloride to isolate polar by-products .

- Case Study :

-

A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) achieved 88% yield at 50°C in THF/water .

Q. How to resolve contradictions in spectroscopic data during structural validation?

- Methodology :

-

Cross-Validation : Compare NMR data with computational predictions (DFT/B3LYP/6-31G*) .

-

Crystallography : Resolve ambiguities in NOESY/ROESY peaks via single-crystal analysis .

-

Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify nitrogen connectivity in complex spectra .

- Example :

-

Discrepancies in pyrazole ring proton shifts were resolved via X-ray data showing hydrogen bonding with sulfonyl groups .

Q. What computational approaches predict the reactivity of this compound in biological systems?

- Methodology :

- Molecular Docking : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina .

- MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) .

- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity .

Q. How to design derivatives for selective inhibition of specific enzymes?

- Methodology :

-

Bioisosteric Replacement : Substitute thiomorpholine with piperazine to modulate steric effects .

-

Fragment-Based Design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .

-

Click Chemistry : Synthesize triazole hybrids via CuAAC for improved pharmacokinetics .

- Case Study :

-

A 4-methoxyphenyl triazole derivative showed 5× higher COX-2 selectivity than the parent compound .

Q. How to address instability during storage or reaction conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.